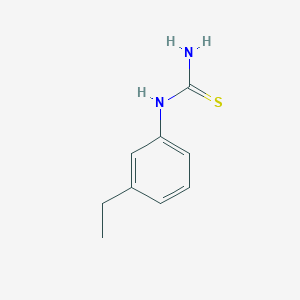

(3-Ethylphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Ethylphenyl)thiourea is an organosulfur compound with the molecular formula C9H12N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-ethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Ethylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of an acid to precipitate the thiourea derivative. Another method involves the reaction of 3-ethylphenyl isothiocyanate with ammonia or an amine under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale reaction of 3-ethylphenyl isothiocyanate with ammonia or primary amines. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Ethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that (3-Ethylphenyl)thiourea and its derivatives exhibit enzyme inhibitory properties, particularly against key enzymes associated with diabetes. For instance, studies have shown that certain thiourea derivatives can inhibit α-amylase and α-glucosidase activities, which are crucial for carbohydrate metabolism. In vitro assays demonstrated significant percentage inhibitions of these enzymes, suggesting potential therapeutic applications in managing diabetes .

Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties. They interact with various molecular pathways involved in cancer development, potentially leading to therapeutic effects. The mechanisms of action often involve the modulation of biochemical pathways that regulate cell proliferation and apoptosis.

Antimicrobial Properties

This compound has also shown promising antibacterial and antifungal activities. Studies have reported its effectiveness against several pathogenic strains, indicating its potential as a therapeutic agent in treating infections .

Pharmacological Insights

The pharmacokinetics of thiourea derivatives suggest they may possess drug-like properties similar to conventional pharmaceuticals. They have been evaluated for their absorption, distribution, metabolism, and excretion characteristics, which are critical for their development as therapeutic agents.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Dyes and Photographic Chemicals : It serves as a precursor for synthesizing dyes.

- Rubber Industry : Employed as an accelerator in rubber production.

- Chemical Manufacturing : Acts as a reagent in various chemical syntheses.

Table 1: Enzyme Inhibition Studies

| Compound | Enzyme Target | % Inhibition | IC50 (μM) |

|---|---|---|---|

| This compound | α-Amylase | 85 ± 1.9 | 47.9 |

| α-Glucosidase | 86 ± 0.4 | 49.51 | |

| Protein Tyrosine Phosphatase 1B | 85 ± 0.5 | 79.74 |

Table 2: Antimicrobial Activity

| Pathogen | Activity Observed |

|---|---|

| E. faecalis | Effective |

| P. aeruginosa | Effective |

Mécanisme D'action

The mechanism of action of (3-Ethylphenyl)thiourea involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, modulating biological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiourea: The parent compound with a simpler structure.

Phenylthiourea: Similar structure but with a phenyl group instead of a 3-ethylphenyl group.

N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.

Uniqueness

(3-Ethylphenyl)thiourea is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and specificity in certain reactions compared to other thiourea derivatives .

Activité Biologique

(3-Ethylphenyl)thiourea is a compound belonging to the thiourea family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

1. Overview of Thiourea Derivatives

Thioureas are sulfur-containing compounds that have been studied for their wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. The structural diversity within this class of compounds allows for varied interactions with biological targets, making them significant in medicinal chemistry.

2.1 Antidiabetic Activity

Recent studies have highlighted the potential of thiourea derivatives in managing diabetes by inhibiting key enzymes involved in glucose metabolism. A study screened several thiourea derivatives against enzymes such as α-amylase and α-glucosidase. While specific data on this compound was not detailed, related compounds demonstrated significant inhibitory effects:

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| AH | 85 ± 1.9 | 86 ± 0.4 | 47.9 |

| AG | 82 ± 0.7 | 85 ± 0.7 | 49.51 |

| AF | 75 ± 1.2 | - | - |

These findings suggest that this compound may possess similar antidiabetic properties due to its structural characteristics .

2.2 Antileishmanial Activity

Thiourea derivatives have also shown promise against Leishmania spp., which cause leishmaniasis. A series of N,N′-disubstituted thioureas were synthesized and evaluated for their activity against both promastigote and amastigote forms of Leishmania amazonensis:

| Compound | Promastigote IC50 (μM) | Amastigote IC50 (μM) |

|---|---|---|

| 3e | <50 | <5 |

| Control | 6.9 | 7.5 |

Compound 3e emerged as a lead candidate with significant activity against the amastigote form, indicating that modifications to the thiourea structure can enhance efficacy against parasitic infections .

2.3 Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties across various cancer cell lines. For instance, studies have reported that certain thioureas exhibit IC50 values ranging from 1.5 to 20 µM against leukemia and solid tumors:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| U937 (leukemia) | Various | 16.23 |

| MCF-7 (breast) | Compound 49 | <20 |

The mechanisms involve induction of apoptosis and inhibition of cell proliferation, showcasing the potential of this compound as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like this compound inhibit key metabolic enzymes, thereby affecting glucose uptake and metabolism in diabetic models.

- Antiparasitic Action : The interaction with protozoal enzymes disrupts their life cycle stages.

- Cytotoxic Effects : Induction of apoptotic pathways in cancer cells leads to reduced viability.

Case Study: Antidiabetic Efficacy

A study utilized a diabetic rat model to assess the hypoglycemic effects of various thiourea derivatives, including those structurally related to this compound. Results indicated a significant reduction in blood glucose levels compared to controls, supporting its potential use in diabetes management .

Case Study: Antileishmanial Screening

In vitro assays demonstrated that thioureas could inhibit Leishmania growth effectively without significant cytotoxicity towards host cells, highlighting their therapeutic potential in treating leishmaniasis .

5. Conclusion

This compound represents a promising compound within the thiourea class with notable biological activities, particularly in antidiabetic, antileishmanial, and anticancer applications. Continued research into its mechanisms and efficacy will be crucial for developing new therapeutic strategies utilizing this compound.

Propriétés

IUPAC Name |

(3-ethylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHWAKASGNKIDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901375-61-9 |

Source

|

| Record name | (3-ethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.